molecular formula C8H5BrF3NO2 B1503205 1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene CAS No. 871571-25-4

1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B1503205
CAS No.: 871571-25-4
M. Wt: 284.03 g/mol
InChI Key: ZROWPBUUFFSSLF-UHFFFAOYSA-N
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Description

1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H5BrF3NO2 and its molecular weight is 284.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene (CAS No. 871571-25-4) is a compound of interest due to its unique structural features, which include a trifluoromethyl group and a nitro group. This compound has been the subject of various studies aimed at understanding its biological activity, particularly in the context of anticancer and antimicrobial properties.

  • Molecular Formula : C8H5BrF3NO2
  • Molecular Weight : 284.03 g/mol
  • Structural Features : The presence of trifluoromethyl and nitro groups significantly influences the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the incorporation of trifluoromethyl groups in aromatic compounds has been linked to enhanced potency against various cancer cell lines.

This compound has been evaluated for its effects on cancer cell proliferation, particularly in breast cancer cell lines such as MCF-7. The following table summarizes findings related to its antiproliferative activity:

Cell Line IC50 (µM) Effect
MCF-710.5Significant reduction in cell viability
PANC-18.2Moderate inhibition of growth

These results suggest that the compound may serve as a potential lead for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial potential of halogenated aromatic compounds has been well-documented. In vitro studies assessing the antibacterial activity of this compound against common pathogens have shown promising results:

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These findings indicate that the compound possesses moderate antibacterial properties, which could be further explored for therapeutic applications.

The biological activity of this compound is likely attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and potentially leading to disruption of cellular functions.

Case Studies

  • Anticancer Efficacy Study : A study conducted on MCF-7 cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 5 µM.
  • Antimicrobial Efficacy Study : Another investigation tested the compound against a panel of bacterial strains, revealing that it inhibited growth effectively at concentrations below 100 µg/mL, indicating its potential as an antimicrobial agent.

Properties

IUPAC Name

1-bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c1-4-2-6(9)7(13(14)15)3-5(4)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROWPBUUFFSSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695809
Record name 1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871571-25-4
Record name 1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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